molecular formula C33H24N8 B14589563 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile CAS No. 61360-79-0

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile

Cat. No.: B14589563
CAS No.: 61360-79-0
M. Wt: 532.6 g/mol
InChI Key: MFXCEEMUSCRQCE-UHFFFAOYSA-N
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Description

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with amino, diphenylhydrazinyl, and tricarbonitrile groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.

Scientific Research Applications

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or disrupting microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and form stable complexes with various biomolecules makes it a versatile compound in scientific research.

Properties

CAS No.

61360-79-0

Molecular Formula

C33H24N8

Molecular Weight

532.6 g/mol

IUPAC Name

2-amino-4,6-bis(2,2-diphenylhydrazinyl)benzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C33H24N8/c34-21-28-31(37)29(22-35)33(39-41(26-17-9-3-10-18-26)27-19-11-4-12-20-27)30(23-36)32(28)38-40(24-13-5-1-6-14-24)25-15-7-2-8-16-25/h1-20,38-39H,37H2

InChI Key

MFXCEEMUSCRQCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=C(C(=C3C#N)N)C#N)NN(C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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